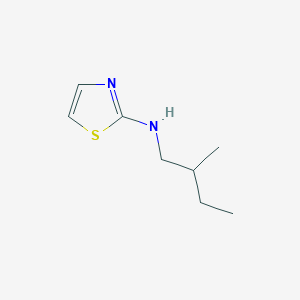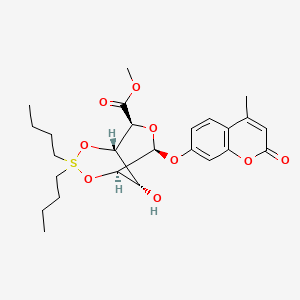![molecular formula C18H21NO B13862171 1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
1-[3-(Benzyloxy)propyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Benzyloxy)propyl]indoline is an organic compound that belongs to the indoline family. . The structure of this compound consists of an indoline core with a benzyloxypropyl substituent at the nitrogen atom, making it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 1-[3-(Benzyloxy)propyl]indoline can be achieved through several synthetic routes. One common method involves the reaction of indoline with 3-chloropropyl benzyl ether under basic conditions to form the desired product . The reaction typically takes place in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
For industrial production, the preparation method involves the use of phenylformic acid as a starting material to produce this compound hydrochloride. This intermediate is then subjected to further reactions, including reduction and nitrile formation, to yield the final product . The industrial process is designed to be cost-effective and suitable for large-scale production.
Analyse Chemischer Reaktionen
1-[3-(Benzyloxy)propyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[3-(Benzyloxy)propyl]indoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 1-[3-(Benzyloxy)propyl]indoline involves its interaction with various molecular targets and pathways. The indoline core can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The benzyloxypropyl substituent can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Benzyloxy)propyl]indoline can be compared with other indoline derivatives, such as:
1-(3-Hydroxypropyl)indoline: This compound has a hydroxypropyl group instead of a benzyloxypropyl group, which affects its solubility and reactivity.
1-(3-Methoxypropyl)indoline: The methoxypropyl group provides different electronic and steric effects compared to the benzyloxypropyl group, leading to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C18H21NO |
|---|---|
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
1-(3-phenylmethoxypropyl)-2,3-dihydroindole |
InChI |
InChI=1S/C18H21NO/c1-2-7-16(8-3-1)15-20-14-6-12-19-13-11-17-9-4-5-10-18(17)19/h1-5,7-10H,6,11-15H2 |
InChI-Schlüssel |
ZTASKJIGBQBSQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)CCCOCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


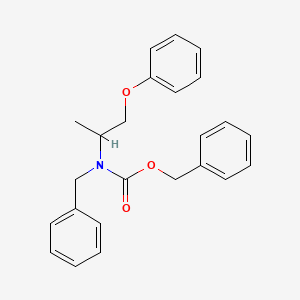
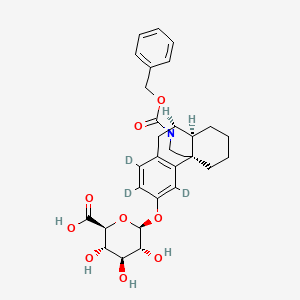
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)
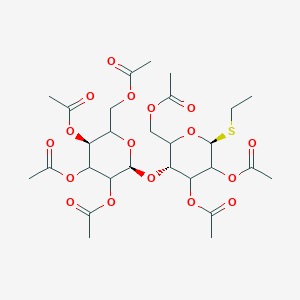
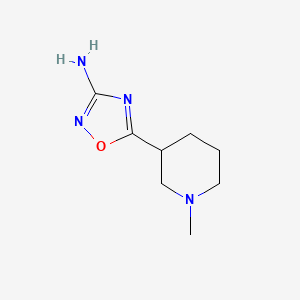

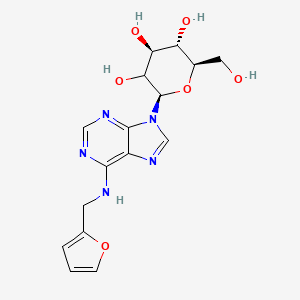
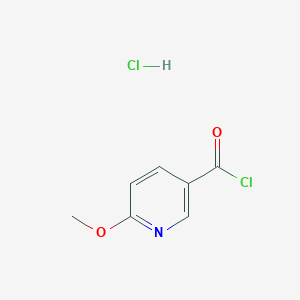
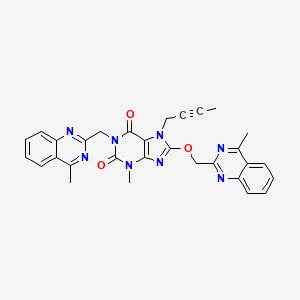
![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)

